molecular formula C23H26N2O B2564815 (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1421587-09-8

(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2564815
CAS No.: 1421587-09-8
M. Wt: 346.474
InChI Key: KLYMXSGFHKTCHL-SDNWHVSQSA-N
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Description

(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with benzyl and cyclopropyl groups, and a phenylprop-2-en-1-one moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Benzyl and Cyclopropyl Groups: The piperazine ring is then substituted with benzyl and cyclopropyl groups using appropriate alkylating agents in the presence of a base.

    Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the substituted piperazine with cinnamaldehyde under acidic or basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine ring or the phenylprop-2-en-1-one moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-benzyl-4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(2-benzyl-4-ethylpiperazin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(2-benzyl-4-isopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one, a compound featuring a piperazine core with various substituents, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

C20H26N2O\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}

This structure includes a cyclopropyl group, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have reported that similar piperazine derivatives inhibited the growth of various cancer cell lines, including U-937 (human leukemia) and SK-MEL-1 (melanoma) cells. The IC50 values for these compounds ranged from 5.7 to 12.2 μM, demonstrating their effectiveness in inducing apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Piperazine Derivatives

CompoundIC50 (U-937)IC50 (SK-MEL-1)
8a34.3 ± 2.248.3 ± 4.6
8e12.3 ± 6.110.4 ± 2.8
Doxorubicin0.083 ± 0.0210.274 ± 0.070
CA-40.019 ± 0.0123.1 ± 2.9

The data suggest that structural modifications significantly affect the antiproliferative activity, with halogen substitutions enhancing potency .

Neuroprotective Effects

Piperazine derivatives have also been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Activity : Similar compounds have shown activity against various viruses, including HIV and HSV, suggesting potential antiviral properties .
  • Modulation of Neurotransmitter Systems : The piperazine moiety is known to interact with serotonin and dopamine receptors, which could explain its neuroprotective effects.

Case Studies

Several studies have evaluated the biological activity of related piperazine compounds:

  • Antiproliferative Studies : A study involving a series of piperazine derivatives demonstrated significant inhibition of tumor cell proliferation, with the most effective compounds showing IC50 values in the low micromolar range .
  • Antiviral Screening : Another investigation assessed the antiviral capabilities of piperazine derivatives against HIV and other pathogens, revealing moderate protective effects against specific viral strains .

Properties

IUPAC Name

(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-23(14-11-19-7-3-1-4-8-19)25-16-15-24(21-12-13-21)18-22(25)17-20-9-5-2-6-10-20/h1-11,14,21-22H,12-13,15-18H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYMXSGFHKTCHL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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